Cas no 1312704-87-2 ((4-(Methylthio)-2-(trifluoromethyl)phenyl)methanol)
(4-(Methylthio)-2-(trifluoromethyl)phenyl)methanol Chemical and Physical Properties
Names and Identifiers
-
- 4-(methylthio)-2-(trifluoromethyl)Benzenemethanol
- CLELOBFCLSITSI-UHFFFAOYSA-N
- (4-Methylsulfanyl-2-trifluoromethyl-phenyl)-methanol
- (4-(METHYLTHIO)-2-(TRIFLUOROMETHYL)PHENYL)METHANOL
- (4-(Methylthio)-2-(trifluoromethyl)phenyl)methanol
-
- Inchi: 1S/C9H9F3OS/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-4,13H,5H2,1H3
- InChI Key: CLELOBFCLSITSI-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC(CO)=C(C(F)(F)F)C=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 183
- Topological Polar Surface Area: 45.5
(4-(Methylthio)-2-(trifluoromethyl)phenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022JDY-250mg |
(4-(Methylthio)-2-(trifluoromethyl)phenyl)methanol |
1312704-87-2 | 95% | 250mg |
$500.00 | 2025-02-13 | |
| Aaron | AR022JDY-1g |
(4-(Methylthio)-2-(trifluoromethyl)phenyl)methanol |
1312704-87-2 | 95% | 1g |
$800.00 | 2025-02-13 |
(4-(Methylthio)-2-(trifluoromethyl)phenyl)methanol Related Literature
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on (4-(Methylthio)-2-(trifluoromethyl)phenyl)methanol
Introduction to (4-(Methylthio)-2-(trifluoromethyl)phenyl)methanol (CAS No. 1312704-87-2)
(4-(Methylthio)-2-(trifluoromethyl)phenyl)methanol, with the CAS number 1312704-87-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a unique structural motif, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The molecular structure of (4-(Methylthio)-2-(trifluoromethyl)phenyl)methanol consists of a phenyl ring substituted with both a methylthio group at the 4-position and a trifluoromethyl group at the 2-position. This particular arrangement of functional groups imparts distinct chemical and biological characteristics to the molecule. The presence of the methylthio group introduces a sulfur atom into the structure, which can participate in various interactions with biological targets, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive feature for drug design.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing both sulfur and fluorine substituents. These elements are known to influence the electronic properties of molecules, thereby affecting their binding affinity and selectivity towards biological targets. The combination of these substituents in (4-(Methylthio)-2-(trifluoromethyl)phenyl)methanol suggests that it may exhibit unique interactions with enzymes and receptors, potentially leading to the development of new drugs with improved efficacy and reduced side effects.
One of the most compelling aspects of this compound is its potential application in the field of oncology. Current research indicates that molecules containing trifluoromethyl groups often exhibit enhanced binding to biological targets, which can lead to more potent and selective drug candidates. Additionally, the sulfur-containing moiety may contribute to the compound's ability to modulate enzyme activity, providing another layer of interaction with disease-causing proteins.
Recent studies have demonstrated that derivatives of phenyl methanol compounds can serve as effective intermediates in the synthesis of small-molecule drugs. The structural features of (4-(Methylthio)-2-(trifluoromethyl)phenyl)methanol make it a versatile building block for further chemical modifications. Researchers have explored various synthetic pathways to introduce additional functional groups or alter existing ones, aiming to optimize pharmacokinetic properties and therapeutic outcomes.
The compound's potential as a scaffold for drug discovery has also been highlighted in several academic publications. For instance, researchers have investigated its ability to interact with kinases and other enzymes involved in cancer signaling pathways. Preliminary results suggest that modifications to this molecule can lead to inhibitors with high affinity for these targets, offering a promising approach for developing targeted therapies.
In addition to its applications in oncology, (4-(Methylthio)-2-(trifluoromethyl)phenyl)methanol has shown promise in other therapeutic areas. Its unique structural features may make it useful in developing treatments for inflammatory diseases, neurodegenerative disorders, and infectious diseases. The compound's ability to modulate biological pathways suggests that it could serve as a starting point for discovering novel therapeutic agents with diverse clinical applications.
The synthesis and characterization of this compound have been subjects of extensive research efforts. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to elucidate its structure and confirm its purity. These studies have provided valuable insights into its chemical behavior and reactivity, which are essential for optimizing synthetic routes and developing new derivatives.
The industrial production of (4-(Methylthio)-2-(trifluoromethyl)phenyl)methanol has also been explored, with several methods being developed to ensure high yield and purity. These include multi-step synthetic pathways involving cross-coupling reactions, oxidation processes, and protection-deprotection strategies. The scalability of these methods is crucial for translating laboratory findings into commercial products, particularly for pharmaceutical applications where large quantities are required.
The safety profile of this compound is another important consideration. While it is not classified as a hazardous material under current regulations, proper handling procedures must be followed during synthesis and handling to ensure worker safety. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas or under inert atmospheres when necessary.
In conclusion, (4-(Methylthio)-2-(trifluoromethyl)phenyl)methanol (CAS No. 1312704-87-2) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for drug discovery, particularly in oncology and other therapeutic areas. Ongoing research continues to explore its pharmacological properties and synthetic possibilities, paving the way for new treatments that could benefit patients worldwide.
1312704-87-2 ((4-(Methylthio)-2-(trifluoromethyl)phenyl)methanol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)